

Application Notes and Protocols: Measuring Cytokine Levels Following C5aR-IN-2 Administration

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Compound of Interest		
Compound Name:	C5aR-IN-2	
Cat. No.:	B12397957	Get Quote

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Introduction

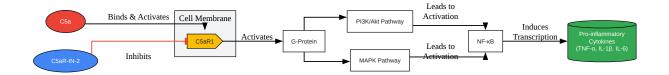
The complement system is a critical component of the innate immune response, and its activation leads to the production of potent pro-inflammatory mediators, including the anaphylatoxin C5a.[1][2][3][4] C5a exerts its effects by binding to its receptors, primarily the C5a receptor 1 (C5aR1 or CD88), a classical G protein-coupled receptor (GPCR).[1] The interaction between C5a and C5aR1 on various immune cells, such as macrophages, neutrophils, and T cells, triggers a cascade of intracellular signaling events. This signaling ultimately results in a range of cellular responses, including chemotaxis, degranulation, and the production and release of a variety of cytokines and chemokines, which are key mediators of inflammation.

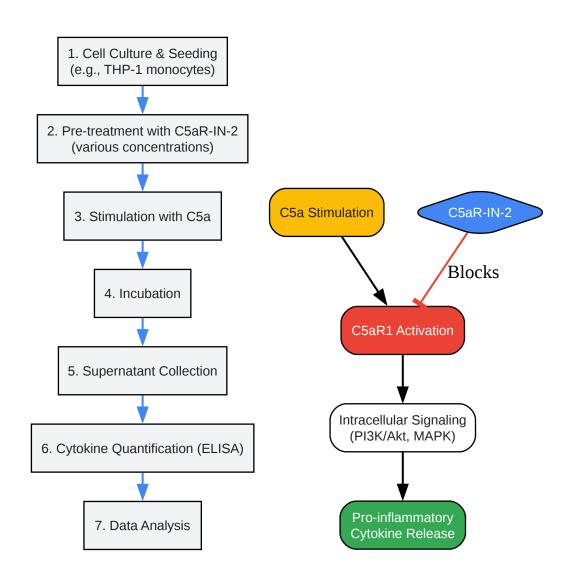
Given the pivotal role of the C5a-C5aR1 axis in inflammation, the development of C5aR1 antagonists is a promising therapeutic strategy for a wide range of inflammatory diseases. **C5aR-IN-2** is a hypothetical C5a receptor inhibitor designed to block the binding of C5a to C5aR1, thereby attenuating the downstream inflammatory cascade. These application notes provide detailed protocols for measuring the in vitro efficacy of **C5aR-IN-2** by quantifying its effect on cytokine production in a cell-based assay.

C5aR1 Signaling Pathway



Activation of C5aR1 by its ligand C5a initiates signaling through G-proteins, leading to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades converge on the activation of transcription factors, such as NF- κ B, which regulate the expression of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 beta (IL-1 β), and Interleukin-6 (IL-6).







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